molecular formula C17H28N2O2 B4896708 2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol

Cat. No.: B4896708
M. Wt: 292.4 g/mol
InChI Key: HKGBAVCVYRCKDK-UHFFFAOYSA-N
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Description

2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol is a chemical compound with a complex structure that includes a piperazine ring, an ethylphenyl group, and an ethoxyethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol typically involves the reaction of 4-[(4-Ethylphenyl)methyl]piperazine with ethylene oxide. The reaction is carried out under controlled conditions, often in the presence of a catalyst such as potassium hydroxide, to facilitate the formation of the ethoxyethanol linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with cellular receptors and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a component in formulations for various industrial applications.

Mechanism of Action

The mechanism of action of 2-[2-[4-[(4-Ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: A related compound with a similar piperazine structure, used as an antihistamine.

    Quetiapine: Another piperazine derivative, used as an antipsychotic medication.

    Hydroxyzine: A compound with a similar structure, used for its sedative and anti-anxiety effects.

Properties

IUPAC Name

2-[2-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]ethoxy]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O2/c1-2-16-3-5-17(6-4-16)15-19-9-7-18(8-10-19)11-13-21-14-12-20/h3-6,20H,2,7-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKGBAVCVYRCKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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